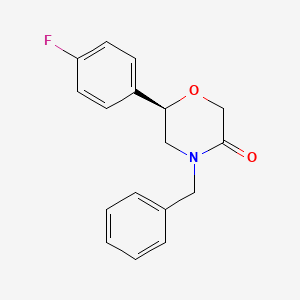
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a morpholinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using fluorophenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted morpholinones.
Wissenschaftliche Forschungsanwendungen
(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6R)-4-Benzyl-6-phenylmorpholin-3-one: Lacks the fluorine atom, which may affect its biological activity.
(6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one: Contains a chlorine atom instead of fluorine, which may alter its reactivity and properties.
(6R)-4-Benzyl-6-(4-methylphenyl)morpholin-3-one: Contains a methyl group instead of fluorine, which may influence its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Eigenschaften
CAS-Nummer |
920801-57-6 |
|---|---|
Molekularformel |
C17H16FNO2 |
Molekulargewicht |
285.31 g/mol |
IUPAC-Name |
(6R)-4-benzyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 |
InChI-Schlüssel |
CPUPVIAGLRJXFM-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


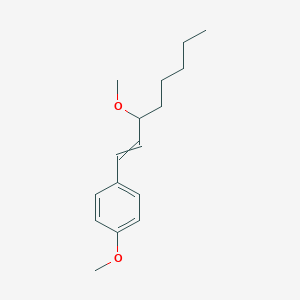
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
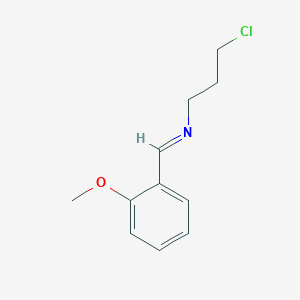
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)



![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
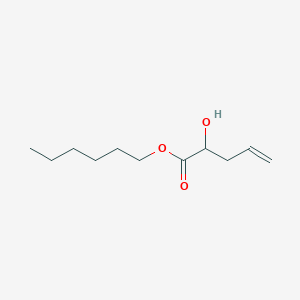
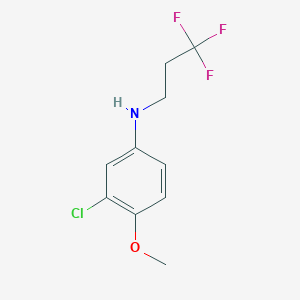
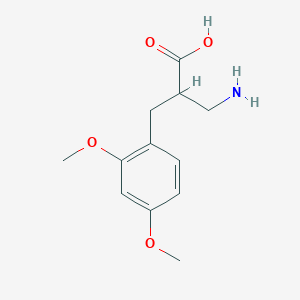
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)
